5-Bromo-2-chloropyridin-3-OL

Descripción general

Descripción

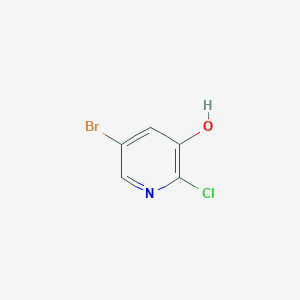

5-Bromo-2-chloropyridin-3-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, featuring bromine and chlorine substituents at the 5 and 2 positions, respectively, and a hydroxyl group at the 3 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-3-hydroxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-chloropyridin-3-OL can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents and catalysts.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions

Palladium-Catalyzed Amination: This reaction involves the substitution of the bromine atom with an amino group using palladium catalysts.

Halogen-Exchange Reaction: The bromine atom can be replaced with a fluorine atom using anhydrous potassium fluoride.

Major Products Formed

Amino-2-chloropyridine: Formed via palladium-catalyzed amination.

5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.

Aplicaciones Científicas De Investigación

5-Bromo-2-chloropyridin-3-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-chloropyridine: Similar in structure but lacks the hydroxyl group at the 3 position.

2-Bromo-6-chloropyridine: Another halogenated pyridine derivative with different substitution patterns.

5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Bromo-2-chloropyridin-3-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group.

Actividad Biológica

5-Bromo-2-chloropyridin-3-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrClN and a molecular weight of approximately 202.44 g/mol. The compound features a bromine atom and a chlorine atom, contributing to its reactivity and potential biological interactions. Its hydroxyl group enhances solubility in polar solvents, making it suitable for various applications in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against multidrug-resistant strains of bacteria.

Key Findings:

- In vitro Tests: The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. For instance, it was effective against linezolid-resistant strains, showcasing its potential as a treatment option for resistant infections .

- Mechanism of Action: The antimicrobial effects are believed to stem from the compound's ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways critical for bacterial survival .

Antifungal Activity

The antifungal properties of this compound have also been investigated, particularly against common fungal pathogens.

Research Highlights:

- Activity Against Candida spp.: Studies indicate that the compound exhibits potent antifungal activity against Candida albicans, a prevalent cause of fungal infections in immunocompromised patients .

- Inhibition Mechanism: The compound may disrupt fungal cell membrane integrity or inhibit key enzymes involved in cell wall synthesis, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models.

Case Studies:

- A549 Lung Cancer Cells: In vitro studies revealed that the compound significantly reduced the viability of A549 human lung adenocarcinoma cells. The cytotoxicity was evaluated using MTT assays, comparing its efficacy to standard chemotherapeutic agents like cisplatin .

- Structure-Activity Relationship: Variations in substituents on the pyridine ring were found to influence anticancer activity. Compounds with free amino groups exhibited enhanced potency against cancer cells while maintaining lower toxicity to non-cancerous cells .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique biological profile.

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol | 0.92 | Hydroxyethoxy group enhances solubility |

| 5-Bromo-3-hydroxymethylpyridine | 0.76 | Hydroxymethyl group may alter solubility and reactivity |

| 5-Bromo-4-methoxypyridine | 0.75 | Methoxy group influences electronic properties |

This table illustrates how structural modifications can affect the biological activity of pyridine derivatives.

Propiedades

IUPAC Name |

5-bromo-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDIPLHFSIUSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587790 | |

| Record name | 5-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286946-77-8 | |

| Record name | 5-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.